Cas no 512809-81-3 (4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide)

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide is a heterocyclic compound featuring a pyrazole core substituted with a bromine atom at the 4-position and a carbohydrazide functional group at the 5-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in the preparation of pharmaceuticals, agrochemicals, and coordination complexes. The presence of both bromine and hydrazide moieties enhances its reactivity, enabling selective modifications for further derivatization. Its stability under standard conditions and well-defined reactivity profile make it a valuable building block in medicinal chemistry and material science research. The compound is typically handled under controlled conditions to ensure purity and optimal performance in downstream reactions.
4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide structure
512809-81-3 structure
Product name:4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide
CAS No:512809-81-3
MF:C5H7BrN4O
MW:219.039279222488
MDL:MFCD01459853
CID:935085
PubChem ID:1273244

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide Chemical and Physical Properties

Names and Identifiers

    • 4-BROMO-1-METHYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE
    • SB86296
    • EN300-227735
    • STK301674
    • 4-bromo-2-methylpyrazole-3-carbohydrazide
    • MFCD01459853
    • 4-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid hydrazide
    • LS-01213
    • HMS1535O06
    • TimTec1_000666
    • 1H-Pyrazole-5-carboxylicacid,4-bromo-1-methyl-,hydrazide(9CI)
    • DTXSID101200222
    • 512809-81-3
    • AKOS000304330
    • CS-0215179
    • 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide
    • MDL: MFCD01459853
    • Inchi: InChI=1S/C5H7BrN4O/c1-10-4(5(11)9-7)3(6)2-8-10/h2H,7H2,1H3,(H,9,11)
    • InChI Key: COLPSAPAKXEHAJ-UHFFFAOYSA-N
    • SMILES: CN1C(=C(C=N1)Br)C(=O)NN

Computed Properties

  • Exact Mass: 217.98032g/mol
  • Monoisotopic Mass: 217.98032g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 165
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.2
  • Topological Polar Surface Area: 72.9Ų

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-227735-0.1g
4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide
512809-81-3 95%
0.1g
$163.0 2024-06-20
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285849-50mg
4-bromo-1-methyl-1h-pyraZole-5-carbohydrazide
512809-81-3 97%
50mg
¥2349.00 2024-05-10
Enamine
EN300-227735-10.0g
4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide
512809-81-3 95%
10.0g
$1738.0 2024-06-20
Chemenu
CM114347-10g
4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide
512809-81-3 95%
10g
$1080 2021-08-06
abcr
AB404853-1g
4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide; .
512809-81-3
1g
€397.00 2025-02-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1285849-250mg
4-bromo-1-methyl-1h-pyraZole-5-carbohydrazide
512809-81-3 97%
250mg
¥5011.00 2024-05-10
abcr
AB404853-1 g
4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide; .
512809-81-3
1g
€406.00 2023-04-25
TRC
B017235-250mg
4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide
512809-81-3
250mg
$ 380.00 2022-06-07
Chemenu
CM114347-1g
4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide
512809-81-3 95%
1g
$240 2021-08-06
Chemenu
CM114347-5g
4-bromo-1-methyl-1H-pyrazole-5-carbohydrazide
512809-81-3 95%
5g
$720 2021-08-06

Additional information on 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide

4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide: A Comprehensive Overview

The compound with CAS No 512809-81-3, commonly referred to as 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide, has garnered significant attention in the fields of organic chemistry and pharmacology due to its unique structural properties and potential applications in drug discovery. This compound belongs to the class of pyrazoles, which are five-membered heterocycles containing two adjacent nitrogen atoms. The presence of a bromine substituent at the 4-position and a methyl group at the 1-position further enhances its chemical versatility, making it a valuable molecule for both academic research and industrial applications.

Recent studies have highlighted the importance of pyrazole derivatives in medicinal chemistry, particularly as scaffolds for designing bioactive molecules. The 4-bromo substituent in this compound plays a crucial role in modulating its electronic properties, thereby influencing its reactivity and biological activity. Researchers have explored the use of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide as a precursor for synthesizing various heterocyclic compounds, which exhibit promising anti-inflammatory, antitumor, and antimicrobial activities.

The synthesis of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide involves a multi-step process that typically begins with the preparation of the pyrazole ring followed by functionalization at specific positions. The introduction of the bromine atom at the 4-position is achieved through electrophilic substitution reactions, while the methyl group at the 1-position is introduced via alkylation or acylation techniques. The carbohydrazide group at the 5-position is incorporated to enhance the compound's reactivity and facilitate further modifications.

One of the most notable applications of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide is in the development of novel anticancer agents. Studies have demonstrated that this compound can act as a template for designing molecules that inhibit key enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases (CDKs) and histone deacetylases (HDACs). The bromine substituent contributes to the compound's ability to undergo further functionalization, enabling researchers to explore its potential as a lead compound in drug discovery programs.

In addition to its role in medicinal chemistry, 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide has also been investigated for its applications in materials science. The compound's unique electronic properties make it a candidate for use in organic electronics, particularly in the development of semiconducting materials for flexible electronics and optoelectronic devices. Researchers have explored its ability to form self-assembled monolayers and its potential as a building block for supramolecular architectures.

The growing interest in pyrazole derivatives has led to an increase in computational studies aimed at predicting their biological activity and optimizing their pharmacokinetic properties. Computational models have been employed to analyze the molecular interactions of 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide with various biological targets, providing valuable insights into its mechanism of action and potential toxicity profiles.

Furthermore, recent advancements in green chemistry have prompted researchers to develop more sustainable methods for synthesizing 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide. These methods often involve the use of microwave-assisted synthesis or catalytic systems that minimize waste generation and reduce energy consumption. Such approaches not only enhance the environmental friendliness of the synthesis process but also contribute to cost-effective production strategies.

In conclusion, 4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide stands out as a versatile molecule with diverse applications across multiple disciplines. Its unique structural features, combined with recent advances in synthetic methodologies and computational modeling, position it as a valuable tool for advancing both fundamental research and practical innovations in chemistry and pharmacology.

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Amadis Chemical Company Limited
(CAS:512809-81-3)4-Bromo-1-methyl-1H-pyrazole-5-carbohydrazide
A1163441
Purity:99%
Quantity:1g
Price ($):338.0